
Guaifenesin dimer
Descripción general
Descripción
Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) is a widely used expectorant that enhances mucus clearance (MCC) by reducing mucus viscosity and elasticity through inhibition of mucin secretion (MUC5AC) . It has been employed clinically for over 50 years to manage respiratory conditions such as chronic bronchitis and upper respiratory tract infections.
Métodos De Preparación
Optimization of Reaction Conditions
Temperature and Agitation Control
Controlled thermal conditions are pivotal for successful dimerization. For instance, the synthesis of guaifenesin capsules (CN102755304A) highlights:
-
Heating Cycles : Gradual temperature adjustments during crystallization (e.g., cooling by 10–20°C, followed by reheating by 2–7°C) to optimize particle size distribution .
-
Agitation Speed : Stirring at 30–35 RPM ensures homogeneity, minimizing side reactions .
Solvent Selection and Purification
-
Halogenated Solvents : Methylene chloride and chloroform are effective in dissolving guaifenesin intermediates while stabilizing reactive intermediates .
-
Recrystallization : Propionitrile and sodium bromide solutions enhance purity by removing unreacted monomers .
Analytical Validation of Synthesis
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for quantifying guaifenesin and related compounds. Key parameters include:
-
Detection : UV absorption at 276 nm.
-
Elution : Gradient systems with acetonitrile and aqueous phases resolve guaifenesin dimer from monomers .
-
Validation Metrics : Retention time (~4.7 min), tailing factor (1.3), and system precision (%RSD ≤0.1) .
Electrochemical Sensing
Recent advancements employ pencil graphite electrodes for simultaneous detection of guaifenesin, phenylephrine, and paracetamol. Differential pulse voltammetry (DPV) achieves detection limits of 8.29 × 10⁻⁷ M for guaifenesin, applicable to dimer characterization .
Industrial-Scale Production Considerations
Dry Granulation Techniques
Patent CN102755304A outlines a scalable method for guaifenesin capsule production, adaptable for dimer formulation:
-
Sieving : Raw materials (guaifenesin, dextromethorphan hydrobromide, dextrin) are sieved through 100-mesh filters.
-
Granulation : Dry granulation at 19–21 Hz feeding frequency and 3–5 MPa pressure ensures uniform particle size .
-
Tableting : Magnesium stearate (0.2% w/w) is added as a lubricant before encapsulation .
Yield Optimization
Análisis De Reacciones Químicas
Guaifenesin dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Guaifenesin dimer has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its role in modulating cough reflex sensitivity.
Medicine: Investigated for its therapeutic potential in treating respiratory conditions and other ailments.
Industry: Utilized in the formulation of pharmaceutical products and other industrial applications.
Mecanismo De Acción
The exact mechanism of action of guaifenesin dimer is not fully elucidated. it is believed to function similarly to guaifenesin by increasing mucus secretion and reducing its viscosity, thereby facilitating the clearance of mucus from the respiratory tract . It may also have additional effects on molecular targets and pathways involved in cough reflex sensitivity.
Comparación Con Compuestos Similares
Comparative Analysis of Guaifenesin with Similar Compounds
Mechanism of Action and In Vitro Efficacy
Guaifenesin has been directly compared to N-acetylcysteine (NAC) and ambroxol in differentiated human airway epithelial cell models (Table 1).
Guaifenesin’s unique mechanism involves direct modulation of airway epithelial cells, reducing mucus elasticity and enhancing ciliary motility .
MCC in Chronic Bronchitis
- Guaifenesin significantly improved MCC in chronic bronchitis patients, with a 30% reduction in sputum viscosity (p = 0.07) .
Nasal MCC and Conflicting Data
- In contrast, Guaifenesin reduced postnasal discharge in immunocompromised patients, suggesting context-dependent efficacy .
Pharmacokinetics and Drug Interactions
- Pediatric Pharmacokinetics : Guaifenesin’s systemic exposure (Cmax, AUC) is dose-proportional in children aged 2–17 years, supporting its OTC use .
- Synergy with NSAIDs : Guaifenesin (200 mg/kg) enhances the analgesic effect of ibuprofen, nimesulide, and celecoxib by increasing plasma concentrations of co-administered drugs (e.g., nimesulide levels rose by 40% at 30–90 min post-dose) .
Analytical Methods for Quantification
Guaifenesin is often co-formulated with drugs like theophylline or diphenhydramine. Advanced HPLC methods enable simultaneous quantification:
Actividad Biológica
Guaifenesin dimer, a derivative of the expectorant guaifenesin, has garnered attention for its potential biological activities, particularly in the respiratory system. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (CAS Number: 1797132-23-0) is formed through the dimerization of guaifenesin, a common ingredient in cough and cold medications. Its structure allows for enhanced interactions with biological systems, particularly in modulating mucus viscosity and enhancing respiratory function.
This compound exhibits several significant biochemical properties:
- Mucolytic Activity : It interacts with mucin proteins in the respiratory tract, reducing mucus viscosity and facilitating clearance through ciliary movement and coughing .
- Cellular Effects : The compound enhances hydration of mucus in epithelial cells, promoting easier expulsion of secretions.
- Metabolic Pathways : It is primarily metabolized by O-demethylase, leading to the formation of β-(2-methoxyphenoxy)-lactic acid and demethylated hydroxyguaifenesin.
Molecular Mechanism
The molecular mechanism underlying the activity of this compound involves several key interactions:
- Binding to Mucin Proteins : The dimer binds to mucins, disrupting their structure and leading to decreased viscosity.
- Stimulation of Gastro-Pulmonary Reflex : Guaifenesin may stimulate gastric mucosa, enhancing parasympathetic activity in the respiratory tract . This mechanism supports increased secretion volume and reduced viscosity.
Case Studies
-
Animal Model Studies :
- Studies have shown that this compound reduces mucus viscosity effectively at lower doses without significant adverse effects. Higher doses may lead to different physiological responses.
-
In Vitro Studies :
- In laboratory settings, this compound has been observed to maintain stability under controlled conditions but can degrade under high temperatures or acidic environments.
- Pharmacological Studies :
Data Table: Summary of Biological Activities
Safety and Side Effects
This compound is generally well-tolerated; however, side effects can include nausea, dizziness, or allergic reactions in rare cases . Continuous monitoring during therapeutic use is recommended.
Q & A
Q. Basic: What analytical methods are commonly employed to quantify Guaifenesin dimer in pharmaceutical formulations, and what are their limitations?
Answer: High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound, often coupled with ultraviolet detection at 276 nm. The United States Pharmacopeia (USP) recommends gradient elution with acetonitrile and validation parameters such as retention time (~4.7 min), tailing factor (1.3), and system precision (%RSD ≤0.1) . However, limitations arise when using area normalization for data processing, as co-eluting impurities or matrix effects can skew results. Thin-layer chromatography (TLC) and infrared spectroscopy (IR) are supplementary techniques for qualitative or semi-quantitative analysis but lack the precision of HPLC .
Q. Basic: How can researchers efficiently locate peer-reviewed studies on this compound’s synthesis and characterization?
Answer: Structured databases like SciFinder and Reaxys are critical for accessing chemical literature. Use CAS Registry Numbers (e.g., for this compound) instead of chemical names to avoid nomenclature inconsistencies. Google Scholar can supplement searches but lacks CAS integration; link it to institutional libraries for full-text access. Avoid generic terms like "dimer"—combine specific keywords (e.g., "this compound stability" or "synthetic pathways") and apply filters for publication type (e.g., "methodology" or "analytical validation") .
Q. Advanced: How can experimental design (DoE) optimize HPLC parameters to resolve this compound from structurally similar impurities?
Answer: Design of Experiments (DoE) systematically evaluates variables such as mobile phase pH, column temperature, and gradient time. For example, a 33-run DoE with randomization and replicates can identify optimal conditions for separating this compound from isoguaifenesin or dianisylglycerol. Critical parameters include resolution ≥2.0 between adjacent peaks and spectral homogeneity confirmed via photodiode array (PDA) detection. DOE also validates robustness by testing method performance under slight parameter variations .
Q. Advanced: What validation criteria ensure reliable quantification of this compound in complex matrices?
Answer: Key validation steps include:
- Specificity: Confirm no co-elution via peak purity analysis (PDA, 240–400 nm).
- Limit of Quantitation (LOQ): Establish LOQ at 0.05% for this compound relative to the sample concentration (2 mg/mL), ensuring signal-to-noise ratios ≥10 and accuracy within 90–110%.
- Precision: Intraday and interday %RSD should not exceed 5%.
Avoid area normalization; use internal/external standards for improved accuracy, especially when matrix effects are suspected .
Q. Basic: What structural characterization techniques are suitable for confirming this compound formation?
Answer: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are gold standards for structural elucidation. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl or ether linkages) but cannot differentiate stereoisomers. X-ray crystallography provides atomic-resolution dimer configurations but requires high-purity crystals .
Q. Advanced: How should researchers address discrepancies in dimer quantification across studies using different analytical methods?
Answer: Cross-validate results by:
- Method Comparison: Re-analyze samples using orthogonal techniques (e.g., HPLC vs. LC-MS).
- Standardization: Use USP reference standards for calibration and include spike-recovery experiments to assess matrix interference.
- Data Harmonization: Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-method bias and variability .
Q. Basic: What frameworks guide hypothesis formulation for studying this compound’s pharmacokinetic or stability properties?
Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope research questions. For stability studies, frame hypotheses around degradation pathways (e.g., "Elevated humidity accelerates this compound hydrolysis") and align experimental designs with regulatory guidelines (e.g., ICH Q1A for forced degradation) .
Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility studies?
Answer: Implement process analytical technology (PAT) to monitor critical synthesis parameters (e.g., temperature, reaction time) in real time. Use multivariate analysis to correlate process variables with dimer purity. For reproducibility, document raw material sources, catalyst concentrations, and purification steps in detail .
Q. Basic: How can researchers ensure ethical compliance when studying this compound’s biological activity in vitro or in vivo?
Answer: Adhere to institutional review board (IRB) protocols for in vivo studies, including humane endpoints and sample size justification. For in vitro work, follow OECD guidelines for cell-line authentication and contamination checks. Disclose conflicts of interest and data availability in publications .
Q. Advanced: What computational tools predict this compound’s physicochemical properties or degradation behavior?
Answer: Molecular dynamics simulations model dimer stability under varying pH and temperature. Software like Gaussian or COSMO-RS predicts solubility and degradation pathways (e.g., hydrolysis kinetics). Validate predictions with accelerated stability studies (40°C/75% RH) and HPLC-MS analysis .
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-23-17-7-3-5-9-19(17)26-13-15(21)11-25-12-16(22)14-27-20-10-6-4-8-18(20)24-2/h3-10,15-16,21-22H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKSAYSHFVIMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-23-0 | |
Record name | 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797132230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-OXYBIS(3-(2-METHOXYPHENOXY)PROPAN-2-OL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8TYB3Y6YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.